4-(6-氯-2-氧代色满-3-基)-2-氧代色满-7-基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

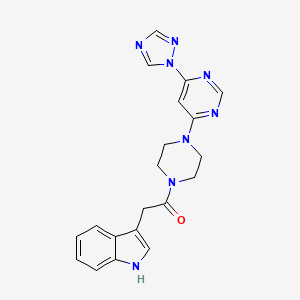

The compound "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. For instance, the study of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid involves a molecule with a chloro-substituted benzoxazolinone ring, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate and its derivatives was described, which could provide insights into the potential synthetic routes for the target compound . The synthesis of such compounds typically requires careful selection of starting materials, reagents, and reaction conditions to ensure the correct functional groups are introduced at the desired positions on the molecular framework.

Molecular Structure Analysis

The molecular structure of coumarin derivatives can be analyzed using computational methods such as Density Functional Theory (DFT). The study on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid utilized Hartree–Fock and DFT methods to calculate the molecular geometry and vibrational frequencies, which could be applied similarly to analyze the molecular structure of "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" . These computational studies are crucial for predicting the physical and chemical properties of new compounds before they are synthesized.

Chemical Reactions Analysis

The reactivity of coumarin derivatives can be inferred from studies on similar compounds. For instance, the analysis of the spectroscopic characterization and NBO analyses of certain dyes provides insights into the intermolecular electronic interactions and their stabilization energies, which are relevant for understanding the chemical reactivity of the compound . Additionally, the synthesis of s-trioxane from 3-chloro-2,2-dimethyl-1-propanol demonstrates the potential for chloro-substituted compounds to undergo interesting chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be diverse, depending on their specific substituents and molecular structure. The photophysicochemical properties of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups were investigated, which included studies on fluorescence quantum yields and lifetimes, as well as singlet oxygen generation and photodegradation . These studies are indicative of the types of photophysical and photochemical analyses that could be performed on "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" to determine its potential applications.

科学研究应用

溶剂变色和热溶剂变色

- 溶剂变色和热溶剂变色行为的研究探讨了某些化合物如何对溶剂极性和温度的变化做出反应,这可能与了解“4-(6-氯-2-氧代色满-3-基)-2-氧代色满-7-基丙酸酯”在不同环境中的性质有关。例如,两性离子探针在水-醇二元混合物中的热溶剂变色性揭示了溶剂相互作用如何影响这些分子的光学性质,这可能类似于研究该化合物的溶剂变色性质 (Tada, Silva, & Seoud, 2003)。

有机污染物的氧化降解

- 重铬酸盐诱导的过氧化氢活化用于水中有机污染物的氧化降解,为环境应用提供了见解,其中“4-(6-氯-2-氧代色满-3-基)-2-氧代色满-7-基丙酸酯”等化合物可能在水处理的高级氧化工艺中作为催化剂或反应物 (Bokare & Choi, 2010)。

缓蚀

- 基于喹喔啉的丙酮作为酸性条件下低碳钢腐蚀抑制剂的研究表明了在材料科学中的潜在应用,表明对探索复杂有机化合物对腐蚀的保护性能有更广泛的兴趣。这可能意味着在开发新的缓蚀剂中使用提到的化合物 (Olasunkanmi & Ebenso, 2019)。

脲酶抑制

- 基于吲哚的新型杂化恶二唑支架的合成和评估,其中 N-(取代苯基)丁酰胺作为有效的脲酶抑制剂,突出了复杂有机分子在酶抑制中的潜在药理应用,这可能与“4-(6-氯-2-氧代色满-3-基)-2-氧代色满-7-基丙酸酯”的生物活性有关 (Nazir et al., 2018)。

光物理化学性质

- 关于锌(II)和氯铟(III)酞菁合物的合成、表征和光物理化学性质的研究,这些化合物带有乙基 7-氧基-6-氯-4-甲基香豆素-3-丙酸酯基团,表明人们对复杂分子的光化学和光物理行为有浓厚的兴趣,这可能与光动力疗法、传感器或材料科学中的应用有关 (Kuruca et al., 2018)。

属性

IUPAC Name |

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO6/c1-2-19(23)26-13-4-5-14-15(10-20(24)27-18(14)9-13)16-8-11-7-12(22)3-6-17(11)28-21(16)25/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBERDALNEDTYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)